Methyl 2-[(3-fluorobenzoyl)oxy]benzoate
Description
Methyl 2-[(3-fluorobenzoyl)oxy]benzoate is an ester derivative of benzoic acid featuring a 3-fluorobenzoyloxy substituent at the ortho position of the benzene ring. This compound is of interest in organic synthesis, particularly in the development of enzyme-mimetic systems and pesticide intermediates. Its structure combines a fluorine atom, which enhances electronic and steric properties, with ester functionalities that influence reactivity and hydrolytic stability .
Properties
Molecular Formula |
C15H11FO4 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
methyl 2-(3-fluorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H11FO4/c1-19-15(18)12-7-2-3-8-13(12)20-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3 |
InChI Key |
LBQQEFBMVKEJPL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to analogues with variations in substituent groups, fluorine positioning, and ester linkages. Key examples include:
Table 1: Structural and Electronic Comparison
Reactivity and Functional Group Influence
- Hydrolysis Behavior: this compound undergoes hydrolysis via a proposed mechanism involving nucleophilic attack at the ester carbonyl group, similar to 2-hydroxy-3-(methoxycarbonyl)benzoic acid derivatives . The 3-fluorobenzoyl group enhances electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogues.
- Electronic Effects : Fluorine at the meta position (3-F) increases the electrophilicity of the ester carbonyl compared to para-substituted analogues (e.g., 4-fluorobenzyloxy derivatives), which exhibit slower hydrolysis rates due to reduced inductive effects .
- Synthetic Utility : Unlike trifluoromethanesulfonyloxy derivatives (e.g., Methyl 2-(((trifluoromethyl)sulfonyl)oxy)benzoate), which are used in Pd-catalyzed cross-coupling reactions , the 3-fluorobenzoyloxy variant is more suited for enzymatic or acid-catalyzed transformations.
Spectroscopic and Analytical Data
Key NMR and MS characteristics distinguish these compounds:
- ¹H-NMR : The 3-fluorobenzoyloxy group in the target compound shows aromatic proton splitting at δ 7.2–8.1 ppm, distinct from the singlet of trifluoromethanesulfonyloxy derivatives (δ 8.3 ppm) .
- Mass Spectrometry : this compound exhibits a molecular ion peak at m/z 290.25 ([M+H]⁺), while Methyl 2-((4-fluorobenzyl)oxy)benzoate shows m/z 260.26 ([M+H]⁺) .
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(3-fluorobenzoyl)oxy]benzoate?
The synthesis typically involves a two-step process:
Esterification : React 2-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-hydroxybenzoate.
Acylation : Treat the intermediate with 3-fluorobenzoyl chloride in the presence of a base (e.g., DIPEA) to introduce the 3-fluorobenzoyloxy group .
Key Conditions : Reactions are conducted under reflux (60–80°C) with anhydrous solvents. Yields vary (35–89%) depending on stoichiometry and purification methods .
Q. How is this compound characterized structurally?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the 3-fluorobenzoyl group shows distinct aromatic proton splitting (δ 7.2–8.1 ppm) and carbonyl signals (δ 168–170 ppm) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the benzoyloxy linkage .
- IR Spectroscopy : Confirms ester (C=O at ~1720 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹) .
Q. What purification techniques are effective for this compound?
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1–20% EtOAc) removes byproducts. Mixed fractions may require re-purification .
- Recrystallization : Use polar aprotic solvents (e.g., DMSO) to isolate high-purity crystals .
Advanced Research Questions
Q. How can researchers address low yields in the acylation step?
- Optimize Stoichiometry : Increase equivalents of 3-fluorobenzoyl chloride (1.2–1.5 equiv.) to drive the reaction.
- Catalyst Screening : Test alternatives to DIPEA, such as DMAP, to enhance nucleophilic attack efficiency.
- Side Reaction Mitigation : Monitor for hydrolysis of the benzoyl chloride by maintaining anhydrous conditions .
Q. How do structural analogs of this compound compare in reactivity and bioactivity?
| Compound | Key Modifications | Impact |
|---|---|---|
| Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate | Cl substituent at C4 | Increased electrophilicity; enhanced enzyme inhibition |
| Methyl 2-(3-bromo-4-fluorobenzoyl)benzoate | Br substituent at C3 | Higher molecular weight; altered pharmacokinetics |
| Note : Fluorine’s electron-withdrawing effect stabilizes the acyloxy group, while halogens influence binding affinity . |
Q. What computational tools aid in analyzing its crystal structure and packing?
Q. How should spectral data discrepancies (e.g., NMR shifts) be resolved?
Q. What methodologies assess its potential biological activity?
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to NSAID scaffolds .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
- ADMET Profiling : Evaluate solubility (LogP ~2.8) and metabolic stability using in vitro hepatocyte models .
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